Cloroquinolinas

Chloroquinolines are a class of organic compounds that belong to the quinoline series, featuring a fused six-membered ring system with an additional chlorine atom substituent. These molecules play significant roles in various applications due to their unique structural properties and pharmacological activities.

Typically, chloroquinolines exhibit potent antimicrobial activity against a broad spectrum of bacteria, fungi, and even protozoan parasites. They are often utilized as intermediates in the synthesis of other pharmaceuticals, owing to their versatile functionality and ease of modification. Furthermore, these compounds show promise in research related to antiviral agents and anticancer therapies due to their structural diversity.

The chemical structure of chloroquinolines includes a quinoline core with one or more chlorine atoms attached, which can be positioned at various sites on the ring for specific functional requirements. The presence of this halogen enhances the molecule's stability, solubility, and reactivity, making it a valuable tool in organic synthesis and drug development.

In summary, chloroquinolines are versatile compounds with diverse applications in pharmaceuticals, agrochemicals, and research tools, benefiting from their chemical structure and functional properties.

| Estrutura | Nome químico | CAS | MF |

|---|---|---|---|

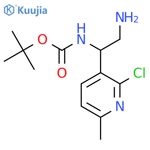

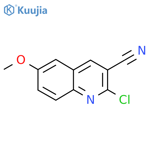

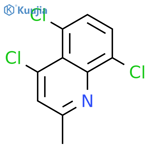

|

4-Chloro-7-(trifluoromethoxy)quinoline | 40516-31-2 | C10H5ClF3NO |

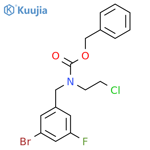

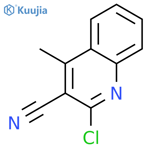

|

7-Bromo-4-chloroquinoline-3-carbonitrile | 364793-57-7 | C10H4BrClN2 |

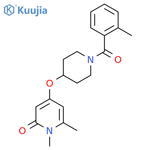

|

2-Chloro-quinoline-3-carboxylic Acid Ethyl Ester | 16498-86-5 | C12H10ClNO2 |

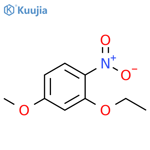

|

2-Chloro-6-methoxyquinoline-3-carbonitrile | 101617-91-8 | C11H7ClN2O |

|

2-Chloro-4-methylquinoline-3-carbonitrile | 101617-94-1 | C11H7ClN2 |

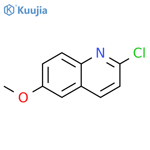

|

2-Chloro-6-methoxyquinoline | 13676-02-3 | C10H8ClNO |

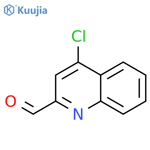

|

4-chloroquinoline-2-carbaldehyde | 28615-67-0 | C10H6ClNO |

|

Quinoline,4,5,8-trichloro-2-methyl- | 1203-36-7 | C10H6Cl3N |

|

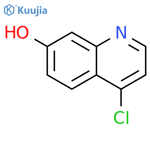

4-chloroquinolin-7-ol | 181950-57-2 | C9H6ClNO |

|

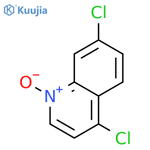

Quinoline,4,7-dichloro-, 1-oxide | 1077-74-3 | C9H5Cl2NO |

Literatura Relacionada

-

Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018

-

3. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172

-

Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926

-

5. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014

Fornecedores recomendados

-

Zhejiang Brunova Technology Co., Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

钜澜化工科技(青岛)有限公司Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Changzhou Guanjia Chemical Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Nantong Boya Environmental Protection Technology Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Jincang Pharmaceutical (Shanghai) Co., LTD.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

Produtos recomendados